REACTION_SMILES
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[C:21](#[CH:22])[c:23]1[cH:24][c:25]([NH2:26])[cH:27][cH:28][cH:29]1.[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([O:16][CH2:17][CH2:18][O:19][CH3:20])[c:9]([O:12][CH2:13][CH2:14][Cl:15])[cH:10][c:11]12>>[ClH:1].[c:2]1([NH:26][c:25]2[cH:24][c:23]([C:21]#[CH:22])[cH:29][cH:28][cH:27]2)[n:3][cH:4][n:5][c:6]2[cH:7][c:8]([O:16][CH2:17][CH2:18][O:19][CH3:20])[c:9]([O:12][CH2:13][CH2:14][Cl:15])[cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1cccc(N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOc1cc2ncnc(Cl)c2cc1OCCCl
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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C#Cc1cccc(Nc2ncnc3cc(OCCOC)c(OCCCl)cc23)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |